3-[4-(5-Fluoropyrimidin-4-yl)piperazin-1-yl]-6-(furan-2-yl)pyridazine
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Overview
Description
- Reactants: Piperazine-substituted pyridazine and 5-fluoropyrimidine.
- Conditions: Nucleophilic substitution in the presence of a base.
- Product: 3-[4-(5-Fluoropyrimidin-4-yl)piperazin-1-yl]-6-(furan-2-yl)pyridazine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to scale up the production process efficiently.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(5-Fluoropyrimidin-4-yl)piperazin-1-yl]-6-(furan-2-yl)pyridazine typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyridazine core, followed by the introduction of the furan and piperazine rings. The fluoropyrimidine group is then introduced through nucleophilic substitution reactions.
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Step 1: Synthesis of Pyridazine Core
- Reactants: Hydrazine hydrate and a suitable diketone.
- Conditions: Reflux in ethanol.
- Product: Pyridazine derivative.
Chemical Reactions Analysis
Types of Reactions
3-[4-(5-Fluoropyrimidin-4-yl)piperazin-1-yl]-6-(furan-2-yl)pyridazine can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The pyridazine ring can be reduced to form dihydropyridazines.
Substitution: The fluoropyrimidine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Use of reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Use of nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of furanones.
Reduction: Formation of dihydropyridazines.
Substitution: Formation of substituted pyridazine derivatives.
Scientific Research Applications
3-[4-(5-Fluoropyrimidin-4-yl)piperazin-1-yl]-6-(furan-2-yl)pyridazine has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 3-[4-(5-Fluoropyrimidin-4-yl)piperazin-1-yl]-6-(furan-2-yl)pyridazine involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting key enzymes or receptors involved in disease processes. For example, it may inhibit kinases or other enzymes critical for cell proliferation, leading to its potential use as an anticancer agent.
Comparison with Similar Compounds
Similar Compounds
Pyrrolopyrazine Derivatives: These compounds also contain nitrogen heterocycles and exhibit a range of biological activities.
Indole Derivatives: Known for their diverse biological activities, including antiviral and anticancer properties.
Pyrimidine Derivatives: Widely studied for their pharmacological activities, including antimicrobial and antifibrotic properties.
Uniqueness
3-[4-(5-Fluoropyrimidin-4-yl)piperazin-1-yl]-6-(furan-2-yl)pyridazine is unique due to its specific combination of a pyridazine core with a furan ring and a fluoropyrimidine-substituted piperazine ring. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound in medicinal chemistry research.
Properties
IUPAC Name |
3-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-6-(furan-2-yl)pyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN6O/c17-12-10-18-11-19-16(12)23-7-5-22(6-8-23)15-4-3-13(20-21-15)14-2-1-9-24-14/h1-4,9-11H,5-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFFCDTIQSUSQRV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)C3=CC=CO3)C4=NC=NC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FN6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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